molecular formula C23H22ClN3OS2 B11440935 N-(2-chlorophenyl)-2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

N-(2-chlorophenyl)-2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B11440935
M. Wt: 456.0 g/mol
InChI Key: PAAHTVBXNMJWEO-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and thiophene derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the chlorophenyl group.

    Amidation reactions: to form the carbamothioyl group.

    Cyclization reactions: to construct the cyclohepta[b]thiophene ring system.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbamothioyl group.

    Substitution: Halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. This may include:

    Enzyme inhibition: Binding to active sites of enzymes and blocking their activity.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene ring structures.

    Chlorophenyl compounds: Molecules containing chlorinated phenyl groups.

    Carbamothioyl derivatives: Compounds with carbamothioyl functional groups.

Uniqueness

N-(2-CHLOROPHENYL)-2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H22ClN3OS2

Molecular Weight

456.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(phenylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C23H22ClN3OS2/c24-17-12-7-8-13-18(17)26-21(28)20-16-11-5-2-6-14-19(16)30-22(20)27-23(29)25-15-9-3-1-4-10-15/h1,3-4,7-10,12-13H,2,5-6,11,14H2,(H,26,28)(H2,25,27,29)

InChI Key

PAAHTVBXNMJWEO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)NC(=S)NC4=CC=CC=C4

Origin of Product

United States

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